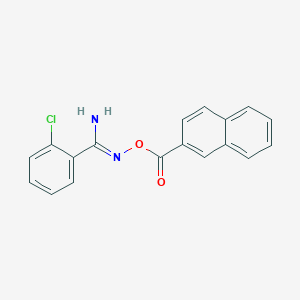![molecular formula C20H21N3 B5760636 2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)
2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and electronics.
Scientific Research Applications
2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, neurodegenerative diseases, and infectious diseases. In materials science, it has been used as a building block for the synthesis of organic semiconductors and optoelectronic materials. In electronics, it has been used as a dopant for the fabrication of organic field-effect transistors.
Mechanism of Action
The mechanism of action of 2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine is not fully understood. However, it is believed that the compound exerts its biological activity through the modulation of various cellular pathways, including DNA damage response, cell cycle regulation, and apoptosis. In materials science and electronics, the compound's mechanism of action is related to its electronic properties, such as its ability to transport charge and form stable interfaces with other materials.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, the compound has been shown to protect neurons from oxidative stress and inflammation. In materials science and electronics, the compound's electronic properties have been shown to enhance the performance of organic semiconductors and optoelectronic materials.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine in lab experiments include its high yield of synthesis, ease of purification, and potent biological activity. The limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the research and development of 2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine. In medicinal chemistry, further studies are needed to elucidate the compound's mechanism of action and optimize its pharmacological properties. In materials science and electronics, the compound's electronic properties can be further explored for the development of advanced organic semiconductors and optoelectronic materials. Additionally, the compound's potential applications in other fields, such as catalysis and energy storage, can be investigated.
Synthesis Methods
The synthesis of 2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine involves the reaction of benzylamine with 2,3,4,5-tetramethylpyrrole-1-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation and cyclization reaction to form the target compound. The yield of the synthesis method is relatively high, and the purity of the final product can be easily achieved through simple purification techniques.
properties
IUPAC Name |
4-benzyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-13-10-18-20-16(4)22(12-17-8-6-5-7-9-17)15(3)19(20)14(2)21-23(18)11-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCQLPZYUZBNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C1)C3=C(N(C(=C3C(=N2)C)C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-B:3,4-D]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)

![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)

![ethyl 1-[(4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5760669.png)
